molecular formula C17H21N3O3 B2471456 (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1212792-04-5

(E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2471456
CAS No.: 1212792-04-5
M. Wt: 315.373
InChI Key: VMKXYGPJMFGBSP-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a sophisticated small molecule of significant interest in medicinal chemistry and kinase research. Its core structure integrates a 1,3,4-oxadiazole heterocycle, a privileged scaffold known for its role in kinase inhibition [1] , linked to a piperidine ring which can serve as a key spacer and solubility modulator. The (E)-configured propenone chain, terminating in a furan ring, forms a Michael acceptor system, a feature commonly exploited in the design of covalent kinase inhibitors [2] . This compound is primarily investigated for its potential to selectively target and irreversibly bind to cysteine residues in the ATP-binding pocket of specific protein kinases. Researchers utilize this molecule as a chemical probe to elucidate kinase function in complex cellular signaling pathways, particularly those involved in oncology and inflammatory diseases. Its application extends to the synthesis of more complex inhibitor libraries and structure-activity relationship (SAR) studies, where modifications to the isopropyl group or the furan moiety can be made to fine-tune potency, selectivity, and pharmacokinetic properties [3] . The compound represents a valuable template for developing novel therapeutic candidates and for fundamental research into signal transduction mechanisms.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12(2)16-18-19-17(23-16)13-7-9-20(10-8-13)15(21)6-5-14-4-3-11-22-14/h3-6,11-13H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKXYGPJMFGBSP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with oxadiazole-containing piperidine moieties. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Anticancer Properties

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Similar Compound AMCF-70.48
Similar Compound BHCT1160.78
Reference CompoundProdigiosin1.93

These findings indicate that the presence of electron-withdrawing groups (EWGs) at critical positions enhances biological activity .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that these compounds can activate caspase pathways leading to programmed cell death. Specifically, flow cytometry analyses have revealed that treatment with these compounds results in cell cycle arrest at the G1 phase and increased caspase 3/7 activity .

Anti-inflammatory Activity

In addition to anticancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that oxadiazole derivatives can significantly reduce paw edema in animal models when administered at appropriate doses:

CompoundDose (mg/kg)Edema Inhibition (%)
Oxadiazole Derivative2582.3
Reference Drug (Indomethacin)2548.3

This suggests a potential therapeutic application for inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives showed promising results in inhibiting MCF-7 and HCT116 cell proliferation. The derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that administering this compound resulted in significant reductions in inflammation markers in rodent models. This highlights the compound's dual role as both an anticancer and anti-inflammatory agent .

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